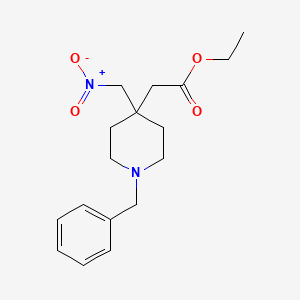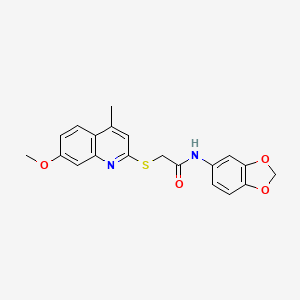
N-(1,3-benzodioxol-5-yl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamide, also known as BMD-100, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMD-100 belongs to the class of sulfanylacetamide compounds and has been found to possess various biological activities that make it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity
Research into quinoline derivatives, such as N-(1,3-benzodioxol-5-yl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamide, has shown promising applications in the treatment of tuberculosis. For instance, studies have synthesized and tested various quinoline compounds, revealing their potential as anti-tuberculosis agents. These compounds have been characterized through techniques like single crystal X-ray diffraction and spectroscopy, and their anti-tuberculosis activities were evaluated, demonstrating significant effectiveness (Yuefei Bai et al., 2011; Selvam Chitra et al., 2011).
Anticancer Properties
The structural motif found in N-(1,3-benzodioxol-5-yl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamide is also explored for its anticancer properties. Research on tetrahydroisoquinoline derivatives has highlighted their potential as anticancer agents, with certain analogs exhibiting potent cytotoxicity against breast cancer cell lines. This underscores the potential of quinoline derivatives in developing novel cancer therapies (K. Redda et al., 2010).
Antibacterial Activity
Quinazolinone derivatives, sharing a similar core structure with N-(1,3-benzodioxol-5-yl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamide, have been studied for their antibacterial activity. These studies have synthesized compounds that showed significant activity against various strains of bacteria, indicating their potential as a new class of antibacterial drugs (Osarodion Peter Osarumwense, 2022).
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-12-7-20(22-16-9-14(24-2)4-5-15(12)16)27-10-19(23)21-13-3-6-17-18(8-13)26-11-25-17/h3-9H,10-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNDKEIXSOWPKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2586474.png)
![ethyl 2-[(2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2586476.png)
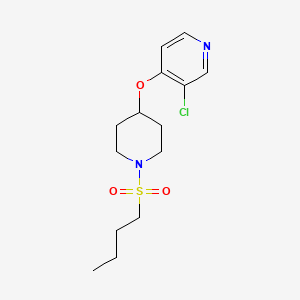
![2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2586482.png)
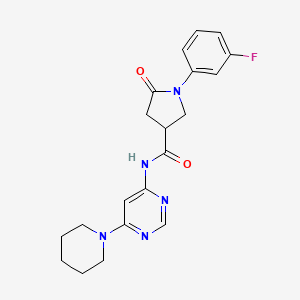
![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2586486.png)
![2-(5,6-Dimethylpyrimidin-4-yl)-N-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2586489.png)
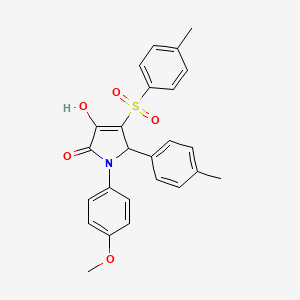
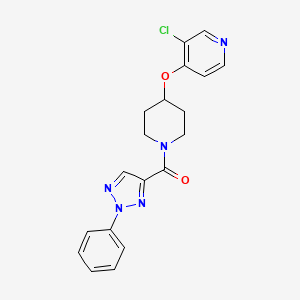
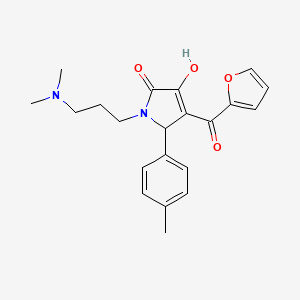
![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2586493.png)

![4-butoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2586495.png)
